

Sulfoacetaldehyde structure and chemical formula

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Compound of Interest

Compound Name: **Sulfoacetaldehyde**

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An In-depth Technical Guide to **Sulfoacetaldehyde**

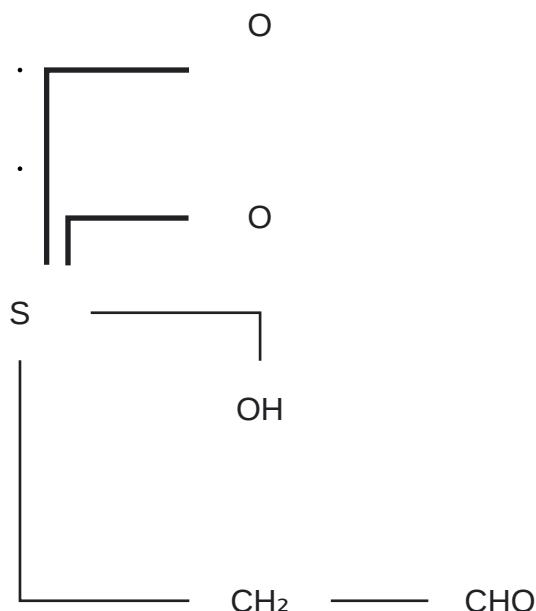
This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of **sulfoacetaldehyde**, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Sulfoacetaldehyde, systematically named 2-oxoethanesulfonic acid, is an organosulfonic acid and an alpha-CH₂-containing aldehyde.^[1] It plays a crucial role as an intermediate in the microbial degradation of various organosulfonates.^{[2][3]}

- Chemical Formula: C₂H₄O₄S^{[1][4][5][6]}
- IUPAC Name: 2-oxoethanesulfonic acid^[1]
- CAS Number: 32797-12-9^{[1][4][6]}
- Synonyms: 2-**Sulfoacetaldehyde**, Ethanesulfonic acid, 2-oxo-[¹]

The chemical structure of **sulfoacetaldehyde** is depicted below.



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Figure 1: Chemical structure of **sulfoacetaldehyde**.

Physicochemical Properties

A summary of the key quantitative data for **sulfoacetaldehyde** is presented in the table below.

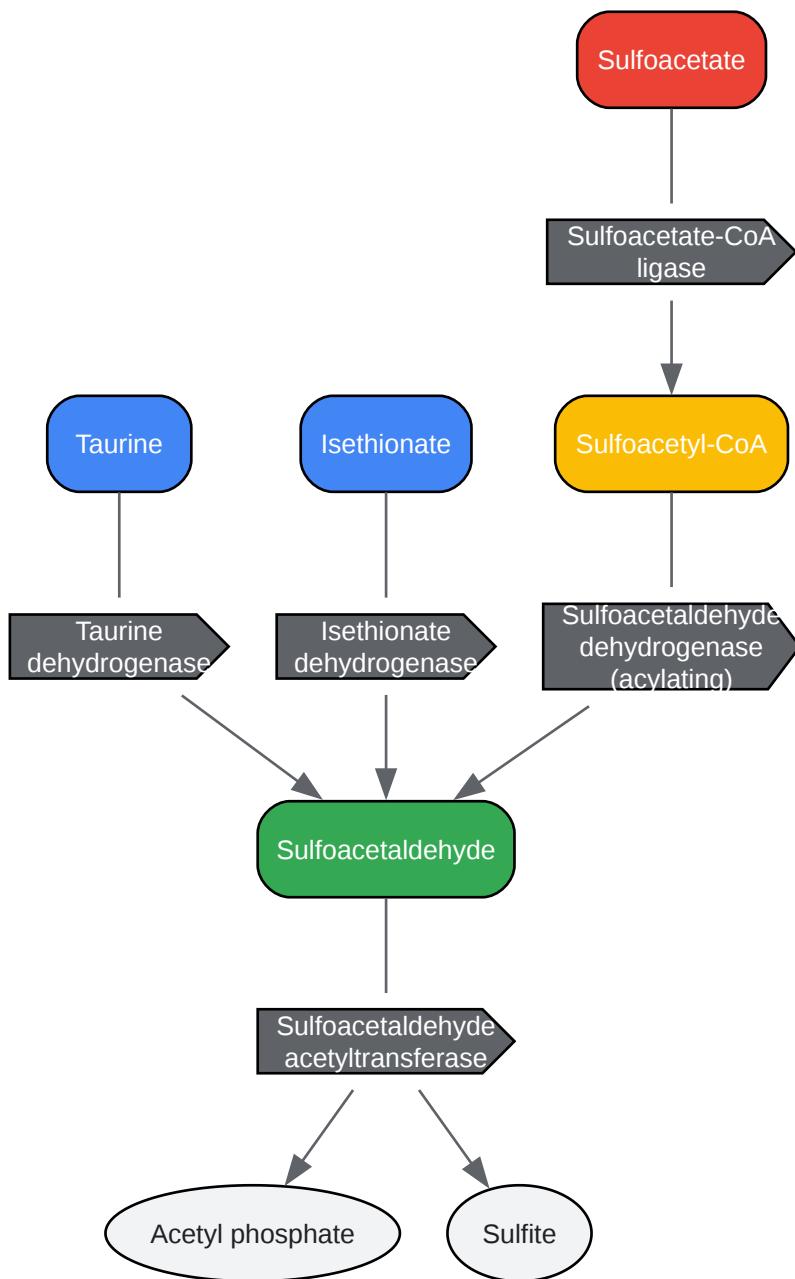
Property	Value	Source
Molecular Weight	124.12 g/mol	[1][6]
Density	1.603 g/cm ³	[6]
Refractive Index	1.48	[6]
Predicted pKa	0.68 ± 0.50	[6]
Monoisotopic Mass	123.98303 Da	[5]
Predicted XlogP	-1.4	[5]

Note: Melting point and boiling point data are not readily available.

Biological Significance and Metabolic Pathways

Sulfoacetaldehyde is a key metabolic intermediate in the bacterial degradation of C2 sulfonates such as sulfoacetate, isethionate, and taurine.[2] In organisms like *Cupriavidus necator* H16, these pathways converge at the formation of **sulfoacetaldehyde**.[2][3] The degradation of sulfoacetate to **sulfoacetaldehyde** proceeds via the formation of sulfoacetyl-CoA, a process that requires a significant initial energy input.[2]

The metabolic convergence is illustrated in the following pathway diagram.



[Click to download full resolution via product page](#)**Figure 2:** Convergence of C2 sulfonate degradation pathways at **sulfoacetaldehyde**.^[2]

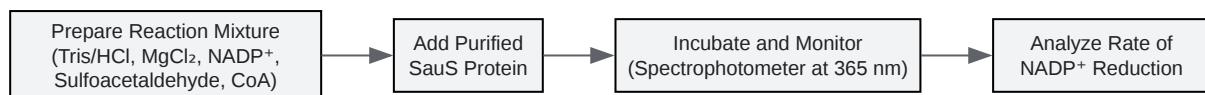
Experimental Protocols

Detailed methodologies for key experiments involving **sulfoacetaldehyde** are outlined below.

Enzyme Assay for Sulfoacetaldehyde Dehydrogenase (Acylating) (SauS)

This protocol describes the spectrophotometric assay for the activity of SauS, which catalyzes the reverse reaction of **sulfoacetaldehyde**-dependent reduction of NADP⁺.^{[2][3]}

Workflow:

[Click to download full resolution via product page](#)**Figure 3:** Workflow for the SauS enzyme assay.

Reaction Mixture (final volume of 1 ml):

- Buffer: 50 μ mol of Tris/HCl, pH 9.0, containing 5 mM MgCl₂
- Cofactor: 1 μ mol of NADP⁺
- Substrate 1: 3 μ mol of **sulfoacetaldehyde**
- Substrate 2: 0.5 μ mol of CoA
- Enzyme: 1–100 μ g of protein (purified SauS)

Procedure:

- Combine the buffer, NADP⁺, **sulfoacetaldehyde**, and CoA in a cuvette.

- Initiate the reaction by adding the enzyme preparation.
- Immediately monitor the reduction of NADP^+ by measuring the increase in absorbance at 365 nm using a spectrophotometer.
- The reaction should be linear for at least 1 minute.[\[2\]](#)

Quantitative Enzymatic Determination of Sulfoacetaldehyde

This method allows for the quantification of **sulfoacetaldehyde** and its bisulfite addition complex in biological samples.[\[7\]](#)

Principle:

The assay utilizes the NAD-coupled **sulfoacetaldehyde** dehydrogenase from *Rhodopseudomonas palustris*. The enzyme catalyzes the oxidation of **sulfoacetaldehyde** to sulfoacetate, with the concomitant reduction of NAD^+ to NADH. The amount of NADH produced, measured spectrophotometrically at 340 nm, is stoichiometric with the initial amount of **sulfoacetaldehyde**.

Experimental Details:

While the specific reaction mixture is not detailed in the provided sources, a typical assay would involve:

- A suitable buffer system (e.g., Tris-HCl or phosphate buffer).
- A known concentration of NAD^+ .
- The sample containing an unknown quantity of **sulfoacetaldehyde**.
- A calibrated amount of **sulfoacetaldehyde** dehydrogenase.
- The reaction progress is monitored by the increase in absorbance at 340 nm due to NADH formation.

This method was successfully used to demonstrate the stoichiometric release of **sulfoacetaldehyde** from taurine by *Acinetobacter calcoaceticus* SW1.[7]

Purification and Assay of Sulfoacetaldehyde Sulfo-lyase (Xsc)

This enzyme, dependent on thiamine pyrophosphate (TPP), catalyzes the decomposition of **sulfoacetaldehyde** into sulfite and acetate.[8]

Enzyme Activity Assay:

- Principle: The assay measures the formation of a bisulfite adduct with benzaldehyde.
- Requirements: The enzyme requires TPP and Mg^{2+} for activity. A preincubation step with these cofactors is necessary for maximum activity.
- Inhibitors: The reaction is inhibited by ρ -chloromercuribenzoate, EDTA, and one of its products, sulfite.[8]

Purification:

The enzyme was purified 14-fold from extracts of bacteria grown on taurine, achieving apparent homogeneity. The molecular weight was estimated to be 85,000 by gel filtration.[8]

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